molecular formula C19H23NO5 B12679502 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole CAS No. 71302-58-4

4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole

Cat. No.: B12679502
CAS No.: 71302-58-4
M. Wt: 345.4 g/mol
InChI Key: MJXVEVVESMBQBK-UHFFFAOYSA-N
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Description

4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy moiety, linked to a nitroveratrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the process is environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution reagents: Such as halogens or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenoxy moiety results in quinones .

Scientific Research Applications

4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy moiety can interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

71302-58-4

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

1-[(4-tert-butylphenoxy)methyl]-4,5-dimethoxy-2-nitrobenzene

InChI

InChI=1S/C19H23NO5/c1-19(2,3)14-6-8-15(9-7-14)25-12-13-10-17(23-4)18(24-5)11-16(13)20(21)22/h6-11H,12H2,1-5H3

InChI Key

MJXVEVVESMBQBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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